![molecular formula C23H18F3N5O2S2 B2849793 N-[[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide CAS No. 392685-28-8](/img/structure/B2849793.png)
N-[[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
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Overview
Description
Scientific Research Applications
DNA-Groove Binding
One notable application of this compound lies in its ability to interact with DNA. Researchers have synthesized regioisomeric products of this compound through a serendipitous one-pot cascade reaction. These products, known as 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles, exhibit DNA-groove binding properties . The minor groove of DNA is a critical target for small molecules due to its involvement in gene regulation and replication. By binding to the minor groove, this compound may influence DNA function and potentially serve as a therapeutic agent.
Antitumor Potential
Given the importance of minor groove-binding agents in cancer treatment, researchers have screened the synthesized analogs for their ability to bind to DNA duplexes. Compound 14m, in particular, demonstrated strong binding affinity with double-helical DNA, especially within the minor groove. This interaction results in the formation of a stable complex, making it a potential candidate for antitumor therapy .
Organofluorine Chemistry
Organofluorine compounds, including those containing trifluoromethyl (CF3) groups, play a significant role in pharmaceutical and agrochemical industries. The electron-withdrawing properties of CF3 groups contribute to their effectiveness. This compound’s trifluoromethyl group makes it relevant in the context of drug development and optimization .
Formylation of Pyrroles
Trifluoroacetyl groups are versatile in organic synthesis. Trifluoroethanol and trifluoroacetic acid have been used in the formylation of pyrroles under microwave conditions, yielding 3-formylpyrroles. While not directly related to our compound, this highlights the broader utility of trifluoroacetyl groups in synthetic chemistry .
Imidazole Derivatives
Although not directly studied for this compound, imidazole-containing derivatives have been explored for their antitumor potential. These compounds exhibit promising activity against cancer cell lines, making them relevant in the field of oncology .
Mechanism of Action
The mechanism of action would depend on the intended biological target of the compound. Compounds with similar structures have shown a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
N-[[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N5O2S2/c24-23(25,26)16-9-4-5-10-17(16)28-20(32)14-35-22-30-29-19(31(22)15-7-2-1-3-8-15)13-27-21(33)18-11-6-12-34-18/h1-12H,13-14H2,(H,27,33)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXCUAVFYCKOAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F)CNC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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